2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoro-1,3-benzothiazole is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
The synthesis of 2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoro-1,3-benzothiazole involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the cyclopenta[c]pyridazin-3-one core, followed by the introduction of the pyrrolidinyl and benzothiazole moieties. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoro-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoro-1,3-benzothiazole stands out due to its unique combination of structural features. Similar compounds include:
- 5H-1-Pyrindine, 6,7-dihydro-
- 2,3-Cyclopentenopyridine These compounds share some structural similarities but differ in their specific functional groups and overall properties.
Properties
Molecular Formula |
C19H19FN4OS |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[3-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)pyrrolidin-1-yl]-6-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C19H19FN4OS/c20-14-4-5-16-17(9-14)26-19(21-16)24-7-6-12(10-24)11-25-18-8-13-2-1-3-15(13)22-23-18/h4-5,8-9,12H,1-3,6-7,10-11H2 |
InChI Key |
NNABJTYBGZSQPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)OCC3CCN(C3)C4=NC5=C(S4)C=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.